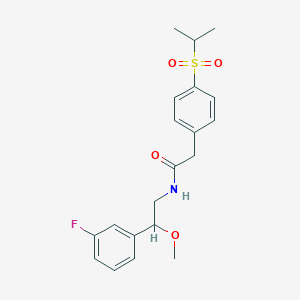

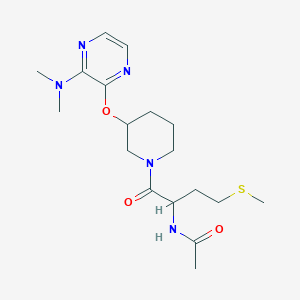

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, also known as Fimasartan, is a non-peptide angiotensin II receptor antagonist that is used in the treatment of hypertension. It was developed by Boryung Pharmaceutical Co., Ltd. and was approved by the Korean Food and Drug Administration in 2010. Fimasartan has gained attention in the scientific community due to its potential therapeutic effects and mechanism of action.

Aplicaciones Científicas De Investigación

Radioligands for Peripheral Benzodiazepine Receptors

A study synthesized and evaluated compounds including N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide as potent radioligands for peripheral benzodiazepine receptors (PBR) (Zhang et al., 2003). These compounds showed high radioactivity in regions of the rat brain with the highest PBR density, highlighting their potential in brain imaging and neurological research.

Synthesis of Azo Disperse Dyes

The hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production, was optimized using a novel Pd/C catalyst (Zhang Qun-feng, 2008). This advancement in green synthesis contributes to the sustainable production of dyes in the textile industry.

Metabolism of Chloroacetamide Herbicides

Research on the comparative metabolism of chloroacetamide herbicides, including 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl) acetamide, in human and rat liver microsomes was conducted (Coleman et al., 2000). This study provides insights into the biotransformation pathways of these herbicides, crucial for understanding their environmental and health impacts.

Imaging the Translocator Protein with PET

The study of [18F]DPA-714, which includes compounds like N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, was important for PET imaging of the translocator protein (18 kDa) (Dollé et al., 2008). These compounds offer potential tools for diagnosing and studying neurodegenerative diseases.

Acetylation in Antimalarial Drug Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, was studied (Magadum & Yadav, 2018). This research contributes to the field of pharmaceutical synthesis, especially in the development of antimalarial medications.

Detection of Metabolites in Prostate Cancer Treatment

The detection of new N-oxidized metabolites of flutamide, like N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine, in human liver microsomes and urine of prostate cancer patients was explored (Goda et al., 2006). This research aids in understanding the metabolic pathways of drugs used in cancer therapy.

Structure and Properties of Salt and Inclusion Compounds

A study on the structural aspects of amide-containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, shed light on their properties and potential applications (Karmakar et al., 2007). This research contributes to the field of materials science and chemistry.

Polymer Synthesis and Stereochemistry

Research on the synthesis and stereochemistry of polymeric derivatives of 4-methoxyphenylacetic acid, such as N-(4-methacryloyloxyphenyl), 2-(4-methoxyphenyl) acetamide, has implications for developing new materials with potential medical applications (Román & Gallardo, 1992).

Detection in Natural Water

The analysis and detection of herbicides like dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) in natural water were investigated (Zimmerman et al., 2002). This research is crucial for environmental monitoring and ensuring water safety.

Propiedades

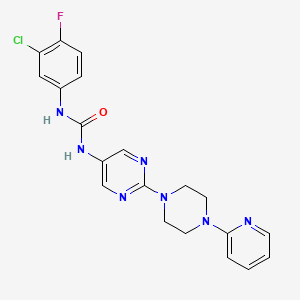

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO4S/c1-14(2)27(24,25)18-9-7-15(8-10-18)11-20(23)22-13-19(26-3)16-5-4-6-17(21)12-16/h4-10,12,14,19H,11,13H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZGLIKKMYSWSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2=CC(=CC=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(2-methoxy-2-oxoethyl)-2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazole-6-carboxylate](/img/structure/B2935261.png)

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride](/img/structure/B2935279.png)